molecular formula C8H11ClF2O3S B2360123 (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride CAS No. 2241127-91-1

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride

Cat. No.: B2360123
CAS No.: 2241127-91-1
M. Wt: 260.68
InChI Key: ZAHCWJMTZOIOHU-UHFFFAOYSA-N
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Description

(2,2-Difluoro-6-oxaspiro[2. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to prevent any side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures that the product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.

    Addition Reactions: The spirocyclic structure can participate in addition reactions with various reagents, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products and to drive the reaction to completion. Solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are commonly used to dissolve the reactants and to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the development of new biochemical assays and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:

    (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: This compound has a similar spirocyclic structure but differs in the position of the spiro atom, which can affect its reactivity and applications.

    (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride: This compound has a different functional group (methanamine hydrochloride) and is used in different applications, such as in the development of new biochemical assays.

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in various scientific research and industrial applications.

Properties

IUPAC Name

(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O3S/c9-15(12,13)5-6-7(8(6,10)11)1-3-14-4-2-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHCWJMTZOIOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(C2(F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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